1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 2-methylphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with 2-methylphenylacetylene under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled may also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-dimethylphenyl)thiourea: This compound has similar structural features but contains a thiourea group instead of a pyrazole ring.
1,3-Bis(2-ethoxyphenyl)triazene: Another related compound with a triazene group, which has different reactivity and applications.
Uniqueness
1,3-Bis(2-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
618098-39-8 |
---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2,5-bis(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-7-3-5-9-14(12)15-11-17(18)20(19-15)16-10-6-4-8-13(16)2/h3-11H,18H2,1-2H3 |
InChI Key |
ROAZZHQFDNRZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.